![molecular formula C12H23NO2Si B13174190 tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13174190.png)
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate is a chemical compound with the molecular formula C12H23NO2Si and a molecular weight of 241.40 g/mol . This compound is part of the spiro compound family, which is characterized by a unique spirocyclic structure where two rings are connected through a single atom.
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves several steps. One common method includes the reaction of this compound with appropriate reagents under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in the study of enzyme interactions and protein-ligand bindingIn industry, it can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate can be compared with other similar compounds, such as tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate and tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate These compounds share similar spirocyclic structures but differ in their functional groups and chemical properties The uniqueness of tert-Butyl 2-aza-5-silaspiro[4
Eigenschaften
Molekularformel |
C12H23NO2Si |
|---|---|
Molekulargewicht |
241.40 g/mol |
IUPAC-Name |
tert-butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C12H23NO2Si/c1-12(2,3)15-11(14)10-8-16(9-13-10)6-4-5-7-16/h10,13H,4-9H2,1-3H3 |
InChI-Schlüssel |
ZDEXIQVWWSXHHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1C[Si]2(CCCC2)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide](/img/structure/B13174107.png)
![{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)
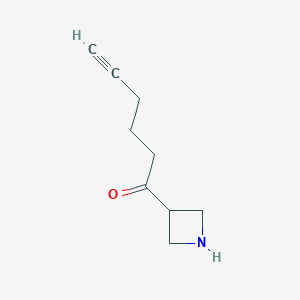
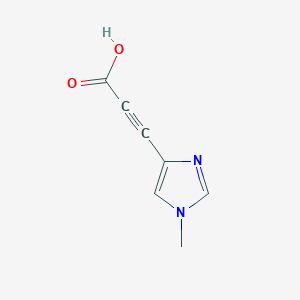
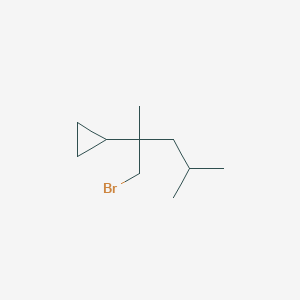
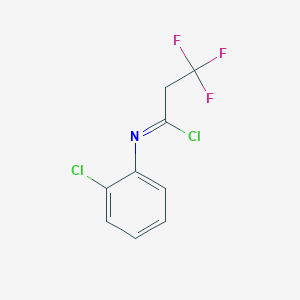
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol](/img/structure/B13174143.png)
![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
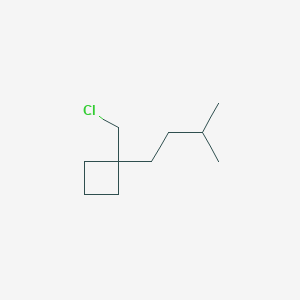
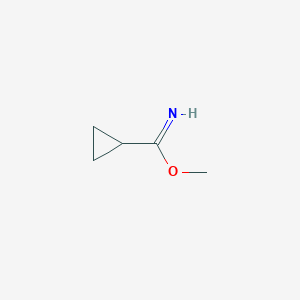
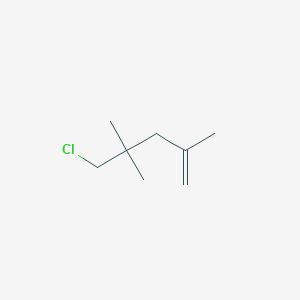
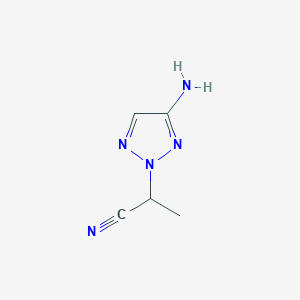
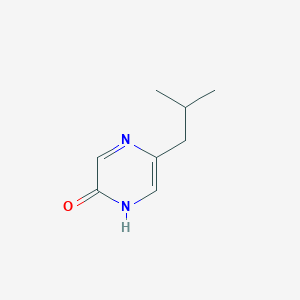
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13174173.png)
